({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}methylene)(methyl)ammoniumolate
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Overview
Description
The compound contains several functional groups including a pyridine ring, an indole ring, a trifluoromethyl group, and a methylene bridge connecting the indole and pyridine rings. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Synthesis Analysis
While the specific synthesis of this compound is not available, compounds with similar structures are often synthesized through multi-step reactions involving the formation of the indole and pyridine rings, followed by the introduction of the trifluoromethyl group .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole and pyridine rings, which are aromatic and contribute to the stability of the molecule. The trifluoromethyl group is a strong electron-withdrawing group, which could influence the reactivity of the compound .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the trifluoromethyl group, which is a strong electron-withdrawing group. This could make the compound more reactive towards nucleophilic reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the indole and pyridine rings, as well as the trifluoromethyl group. These groups could influence properties such as solubility, melting point, and boiling point .Scientific Research Applications
- Trifluoromethylpyridines (TFMP) and their derivatives play a crucial role in protecting crops from pests. The first TFMP derivative introduced to the agrochemical market was fluazifop-butyl, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
- Several TFMP derivatives find applications in pharmaceuticals. Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
- The development of fluorinated organic chemicals, including TFMP derivatives, has led to advances in functional materials .
- Researchers have developed practical synthetic methods for functionalized 1-methyl-3/5-trifluoromethylpyridines, allowing for the introduction of diverse functional groups at the 5-position .
- A metal-free method for synthesizing 2-trifluoromethylindoles from indoles using CF3SO2Na has been reported .
Agrochemicals and Crop Protection
Pharmaceutical Industry
Veterinary Products
Functional Materials
Synthetic Methods
Metal-Free Trifluoromethylation of Indoles
Selinexor Synthesis
Mechanism of Action
Mode of Action
The exact mode of action of this compound is currently unknown . It is hypothesized to interact with spectrin-like proteins in the cytoskeleton of certain cells . .
Biochemical Pathways
It is suggested that it may be involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process involves the oxidative addition of electrophilic organic groups and transmetalation of nucleophilic organic groups .
Result of Action
It is suggested that it may affect the motility of certain cells, but this is based on preliminary findings and requires further investigation .
properties
IUPAC Name |
1-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]-N-methylmethanimine oxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF3N3O/c1-22(24)8-10-9-23(14-5-3-2-4-12(10)14)15-13(17)6-11(7-21-15)16(18,19)20/h2-9H,1H3/b22-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPXRGCJJCUXOKP-UYOCIXKTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](=CC1=CN(C2=CC=CC=C21)C3=C(C=C(C=N3)C(F)(F)F)Cl)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/[N+](=C/C1=CN(C2=CC=CC=C21)C3=C(C=C(C=N3)C(F)(F)F)Cl)/[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]-N-methylmethanimine oxide |
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